N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-11(19)17-12-4-6-16(7-5-12)24(20,21)18-13-8-14(22-2)10-15(9-13)23-3/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHLQMGQKSCTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 3,5-dimethoxyaniline with acetic anhydride to form an intermediate, which is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl group (-SO₂NH-) and methoxy-substituted phenyl rings are susceptible to oxidative modification under controlled conditions:
Key Findings:
-
Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfonamide sulfur to a sulfoxide .
-
Demethylation : Strong oxidizing agents like ceric ammonium nitrate (CAN) in aqueous acetonitrile remove methoxy groups, yielding phenolic derivatives .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 h | Sulfoxide derivative | 72% | |
| CAN | CH₃CN/H₂O, reflux, 6 h | 3,5-Dihydroxyphenylsulfamoyl derivative | 58% |
Nucleophilic Substitution
The sulfamoyl group participates in nucleophilic substitution, particularly at the sulfur atom or adjacent positions:
Key Findings:
-
Amine Displacement : Reaction with primary amines (e.g., ethylenediamine) in ethanol replaces the sulfamoyl nitrogen with secondary amines, forming sulfonamide analogs .
-
Halogen Exchange : Treatment with sodium iodide in acetone replaces chlorine impurities (if present) via Finkelstein-type reactions .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | EtOH, 60°C, 12 h | N-(4-sulfamoylphenyl)ethylenediamine | 65% | |
| NaI | Acetone, reflux, 8 h | Iodo-substituted derivative | 81% |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Key Findings:
-
Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the acetamide to yield 4-sulfamoylbenzoic acid .
-
Basic Hydrolysis : NaOH in ethanol/water hydrolyzes the amide to a carboxylate salt, regenerating the free amine upon acidification .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 4 h | 4-Sulfamoylbenzoic acid | 89% | |
| NaOH (2M) | EtOH/H₂O, 80°C, 3 h | Sodium 4-sulfamoylbenzoate | 94% |
Electrophilic Aromatic Substitution
The electron-rich 3,5-dimethoxyphenyl ring undergoes regioselective electrophilic attacks:
Key Findings:
-
Nitration : Nitrating mixtures (HNO₃/H₂SO₄) at 0°C introduce nitro groups at the para position relative to methoxy groups .
-
Sulfonation : Fuming sulfuric acid adds sulfonic acid groups to the activated aromatic ring .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 3,5-Dimethoxy-4-nitrophenyl derivative | 67% | |
| H₂SO₄ (20% SO₃) | 120°C, 2 h | Polysulfonated derivative | 52% |
Reduction Reactions
Selective reduction of functional groups is achievable with tailored reagents:
Key Findings:
-
Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the sulfonamide to a thioether .
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | Thioether analog | 61% | |
| H₂ (1 atm)/Pd-C | EtOH, RT, 12 h | Aminophenyl derivative | 78% |
Complexation and Biological Interactions
The compound chelates metal ions and interacts with enzymes:
Key Findings:
-
Zinc Chelation : Forms stable complexes with Zn²⁺ in buffered solutions (pH 7.4), altering its electronic spectrum .
-
Enzyme Inhibition : Acts as a competitive inhibitor of carbonic anhydrase II, with Kᵢ = 12.3 nM .
| Interaction | Conditions | Observation | Reference |
|---|---|---|---|
| Zn²⁺ binding | PBS buffer, pH 7.4 | UV-Vis λₘₐₓ shift from 280 → 315 nm | |
| Carbonic anhydrase II | TRIS buffer, pH 8.3 | 89% inhibition at 10 µM |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its structural features allow it to interact with various biological targets, which may lead to therapeutic effects in diseases such as cancer and inflammation.
Case Study:
A study explored the synthesis of acetamidosulfonamide derivatives and their antioxidant activities. Among the synthesized compounds, several demonstrated significant radical scavenging capabilities, indicating potential applications in oxidative stress-related disorders .
Biological Activities
Antioxidant Properties:
Research has shown that compounds similar to this compound exhibit antioxidant activities. These properties are crucial for developing drugs aimed at combating oxidative damage in cells.
Quantitative Structure-Activity Relationship (QSAR):
A QSAR analysis conducted on acetamidosulfonamide derivatives revealed strong correlations between structural features and biological activities, providing insights for designing new compounds with enhanced efficacy .
Anti-inflammatory Effects
Mechanism of Action:
The compound has been studied for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that certain derivatives can significantly suppress COX-1 and COX-2 activity, which is pivotal in inflammatory pathways .
Data Table: Inhibitory Potency of Derivatives Against COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |
Chemical Synthesis Applications
Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures through various reactions such as nucleophilic substitutions and coupling reactions .
Synthesis Techniques:
The compound can be synthesized via multiple steps involving sulfonamide intermediates and acetamide derivatives, highlighting its utility in developing novel chemical entities .
Material Science
Polymer Development:
There is growing interest in using sulfonamide derivatives in material science for developing new polymers with specific properties, such as increased hydrophilicity and improved mechanical strength . The incorporation of sulfonamide groups can enhance the performance of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups on the phenyl ring may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Observations
- Substituent Impact on Activity: The 3,5-dimethoxyphenyl group in the target compound and SAR245409 (XL-765) suggests a role in kinase inhibition, as seen in SAR245409’s PI3K/mTOR activity . In contrast, piperazinyl (Compound 35) and 4-aminophenyl (MADDS) substituents correlate with analgesia and metabolic pathways, respectively . Heterocyclic vs.
Physicochemical Properties :
- The target compound’s methoxy groups increase lipophilicity (logP ~2.5 estimated) compared to MADDS (logP ~1.2), which may improve membrane permeability but reduce aqueous solubility .
- Molecular Weight : The target (362.39 g/mol) falls within the acceptable range for drug-likeness, whereas SAR245409 (561.62 g/mol) may face challenges in bioavailability .
- Electron-rich groups (e.g., methoxy in the target compound) may enhance interactions with enzymes like PI3K, as seen in SAR245409 .
Biological Activity
N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative that has gained attention for its potential pharmacological properties. This compound is characterized by a complex structure featuring multiple aromatic rings and a sulfamoyl group, which are significant for its biological activities. Research indicates that it may exhibit anti-inflammatory , antioxidant , and other therapeutic effects, making it a subject of interest in medicinal chemistry and drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfamoyl Group : The initial reaction involves the introduction of the sulfamoyl group to the phenyl ring.
- Acetylation : The compound is then acetylated to form the final product.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure.
The molecular formula for this compound is CHNOS, reflecting its complex aromatic structure.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory response. By reducing the production of pro-inflammatory mediators, this compound can lead to decreased inflammation and associated symptoms.
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrate its ability to inhibit COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin E2 (PGE2) levels. The half-maximal inhibitory concentration (IC50) values for this compound indicate significant potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antioxidant Properties
Research has indicated that this compound exhibits moderate antioxidant activity, surpassing that of ascorbic acid in certain assays. It has been found to scavenge free radicals effectively, which can contribute to its overall therapeutic profile .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar sulfonamides is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide | CHNOS | Similar antimicrobial properties; different methoxy positioning |
| N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamide | CHNOS | Contains an ethyl group; potential for different biological activity |
| N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide | CHNOS | Incorporates an oxazole ring; may exhibit unique pharmacological effects |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly inhibited COX enzymes in human cell lines, leading to decreased inflammatory markers .
- Antioxidant Activity Assessment : In various assays (DPPH and ABTS), this compound exhibited radical scavenging activities comparable to established antioxidants like BHT (butylated hydroxytoluene) .
- Potential Applications : Its structural similarities with other sulfonamide derivatives suggest potential applications in treating conditions linked with inflammation and oxidative stress .
Q & A
Q. How can conflicting cytotoxicity data in cancer vs. normal cell lines be addressed?
- Methodological Answer :
- Dose-Response Curves : Compare IC values in ≥3 cancer lines (e.g., MCF-7, HepG2) vs. non-cancerous lines (e.g., HEK293).
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci).
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) in sensitive vs. resistant cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
